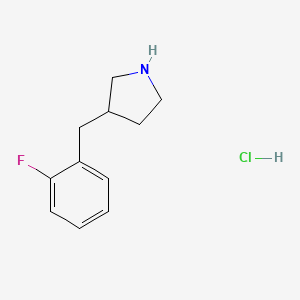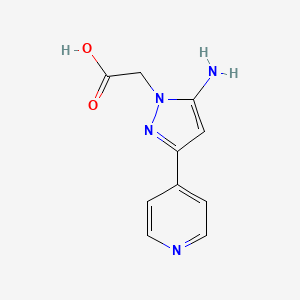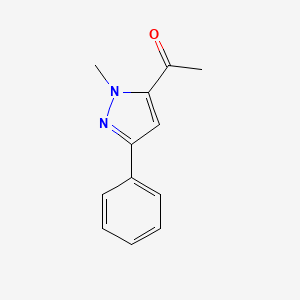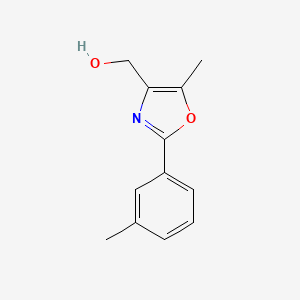
Methyl 6-chloro-5-(trifluoromethyl)picolinate
Vue d'ensemble
Description
“Methyl 6-chloro-5-(trifluoromethyl)picolinate” is a chemical compound with the CAS Number: 1211518-35-2 . It has a molecular weight of 239.58 and its IUPAC name is methyl 6-chloro-5-(trifluoromethyl)-2-pyridinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClF3NO2/c1-15-7(14)5-3-2-4(6(9)13-5)8(10,11)12/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure using text.Physical and Chemical Properties Analysis
This compound is a solid under normal conditions . It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C . The compound has a predicted boiling point of 299.8±40.0 °C and a predicted density of 1.443±0.06 g/cm3 .Applications De Recherche Scientifique
Antitumor Drug Synthesis
- A study highlighted the use of similar picolinate derivatives in the synthesis of the antitumor drug Sorafenib, showcasing the role of these compounds in the development of cancer treatments through improved synthesis methods that are more economical and environmentally friendly (Yao Jian-wen, 2012).
Organic Light-Emitting Diodes (OLEDs)
- Research on trifluoromethyl-iridium complexes, including similar picolinate compounds, has demonstrated their potential for creating high-efficiency blue-green OLEDs. These materials exhibit short excited-state lifetimes and high quantum yields, contributing to advancements in display and lighting technologies (J. Jou et al., 2009).
Ligand Synthesis for Metal Complexes
- Another study focused on the synthesis of ligands, including tris(picolinic acid) methanol methyl ether, for mimicking carbonic anhydrase enzymes. These ligands are essential for constructing chiral environments around metal binding sites, useful in catalysis and environmental applications (Xuehe Li et al., 2001).
Herbicide Development
- A novel series of 3-chloro-6-pyrazolyl-picolinate derivatives has been designed and synthesized as potential herbicides, showing better post-emergence herbicidal activity and broader spectrum compared to existing products. This research highlights the application of picolinate derivatives in agriculture for weed control (Zhikun Yang et al., 2021).
Advanced Materials and Coordination Chemistry
- Studies on hexadentate picolinic acid-based bispidine ligands have explored their coordination chemistry with various metal ions. These ligands are highly preorganized for octahedral coordination geometries, making them suitable for applications in magnetic resonance imaging (MRI) contrast agents and other areas of bioinorganic chemistry (P. Comba et al., 2016).
Synthesis of Anti-Infective Agents
- The development of safe and economical synthesis methods for methyl 6-chloro-5-(trifluoromethyl)nicotinate, a key intermediate in the production of novel anti-infective agents, demonstrates the compound's significance in pharmaceutical manufacturing (J. Mulder et al., 2013).
Mécanisme D'action
Target of Action
Methyl 6-chloro-5-(trifluoromethyl)picolinate is used in the preparation of pyridine amides, which act as agonists for the cannabinoid CB2 receptor . The cannabinoid CB2 receptor is primarily found in the peripheral nervous system, especially on immune cells, where it plays a role in anti-inflammatory responses and pain management .
Mode of Action
As an agonist, this compound binds to the cannabinoid CB2 receptor, mimicking the action of endogenous cannabinoids. This binding triggers a response in the cell, leading to various physiological effects .
Biochemical Pathways
The activation of the cannabinoid CB2 receptor leads to the inhibition of adenylate cyclase, reducing levels of cyclic adenosine monophosphate (cAMP). This results in the modulation of various downstream signaling pathways, including the MAPK/ERK pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Result of Action
The activation of the cannabinoid CB2 receptor by this compound can lead to anti-inflammatory and analgesic effects. This is due to the role of the CB2 receptor in modulating immune cell function .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound is stored under an inert gas at 2-8°C , suggesting that it may be sensitive to oxidation and temperature changes.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Analyse Biochimique
Biochemical Properties
Methyl 6-chloro-5-(trifluoromethyl)picolinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions. For example, this compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can modulate cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound may inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound is generally stable under inert atmosphere and at temperatures between 2-8°C . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes over extended periods .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . It is important to carefully determine the appropriate dosage to avoid potential toxicity while achieving the desired biochemical effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by enzymes in the liver, leading to the formation of metabolites that can further interact with other biomolecules . Understanding the metabolic pathways of this compound is crucial for predicting its effects and potential interactions with other compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important aspects of its biochemical activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells . For instance, this compound may be actively transported into cells by membrane transporters, leading to its accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
methyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-3-2-4(6(9)13-5)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODTYUCVUPUSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743794 | |
| Record name | Methyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211518-35-2 | |
| Record name | Methyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid](/img/structure/B1473732.png)
![3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1473733.png)

![5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1h)-one](/img/structure/B1473735.png)
![[5-(Dimethoxymethyl)-2-fluorophenyl]methanol](/img/structure/B1473736.png)




![tert-butyl (1R,5S)-4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1473744.png)




